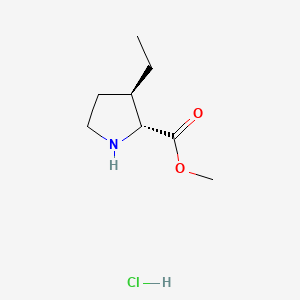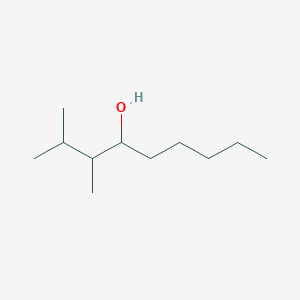
2-Chloro-1-iodo-4-methoxy-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-iodo-4-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8ClIO. It is a derivative of benzene, characterized by the presence of chlorine, iodine, methoxy, and methyl substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodo-4-methoxy-3-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-iodo-4-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles in reactions such as the Finkelstein reaction.
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid under mild conditions.
Nucleophilic Substitution: Sodium iodide in acetone for the Finkelstein reaction.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products
Substitution Reactions: Products include various halogenated, nitrated, or sulfonated derivatives.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Alcohols and alkanes
Aplicaciones Científicas De Investigación
2-Chloro-1-iodo-4-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-iodo-4-methoxy-3-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. The chlorine and iodine atoms act as leaving groups in substitution reactions, while the methoxy and methyl groups influence the electron density on the aromatic ring, affecting its reactivity. The compound’s effects are mediated through electrophilic and nucleophilic pathways, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1-Iodo-2-methoxy-4-methylbenzene: Similar structure but lacks the chlorine atom.
2-Chloro-1-iodo-3-methoxybenzene: Similar structure but with different positions of the methoxy and methyl groups
Uniqueness
2-Chloro-1-iodo-4-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both chlorine and iodine atoms allows for diverse substitution reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H8ClIO |
|---|---|
Peso molecular |
282.50 g/mol |
Nombre IUPAC |
2-chloro-1-iodo-4-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8ClIO/c1-5-7(11-2)4-3-6(10)8(5)9/h3-4H,1-2H3 |
Clave InChI |
ABNIYHSJSSLSJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Cl)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)








![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)


